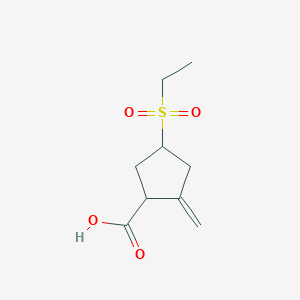
4-(Ethylsulfonyl)-2-methylenecyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethylsulfonyl)-2-methylenecyclopentanecarboxylic acid is an organic compound characterized by the presence of an ethylsulfonyl group attached to a cyclopentane ring with a methylene and carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonyl)-2-methylenecyclopentanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclopentanone with ethylsulfonyl chloride in the presence of a base, followed by the introduction of a methylene group through a Wittig reaction. The final step involves the carboxylation of the intermediate product to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfonyl)-2-methylenecyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
4-(Ethylsulfonyl)-2-methylenecyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Ethylsulfonyl)-2-methylenecyclopentanecarboxylic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The carboxylic acid group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Ethylsulfonyl)benzeneboronic acid: Shares the ethylsulfonyl group but differs in the core structure.
4-amino-5-ethylsulfonyl-2-methoxybenzoic acid: Contains a similar ethylsulfonyl group but has different functional groups and core structure.
Properties
Molecular Formula |
C9H14O4S |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
4-ethylsulfonyl-2-methylidenecyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4S/c1-3-14(12,13)7-4-6(2)8(5-7)9(10)11/h7-8H,2-5H2,1H3,(H,10,11) |
InChI Key |
UJVOPAZONUQUMA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1CC(C(=C)C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


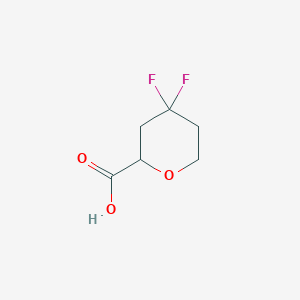
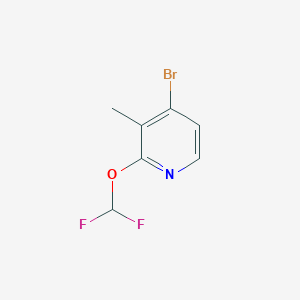
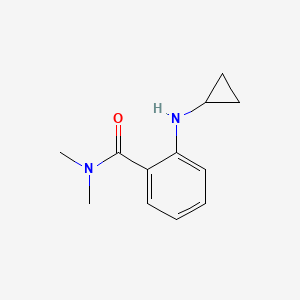
![(3aR,6S,6aR)-6-((S)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B13021416.png)
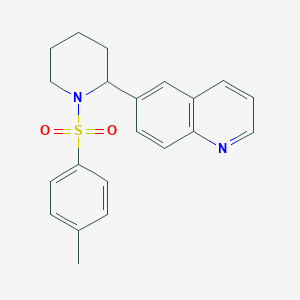
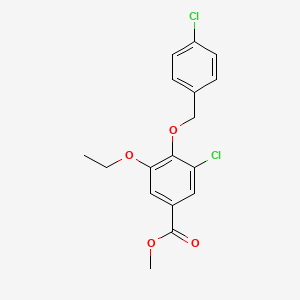
![Methyl7-chloro-5-methoxyimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13021447.png)

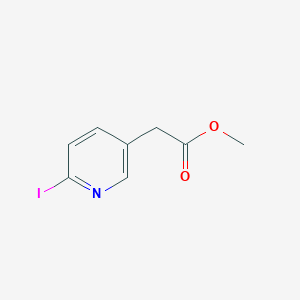
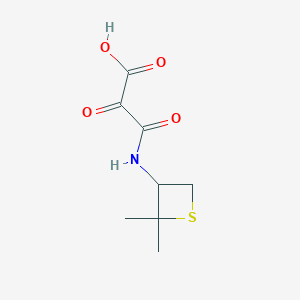
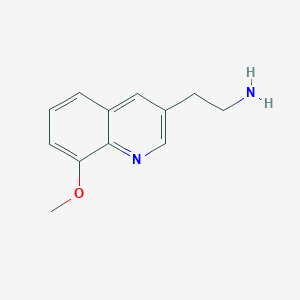
![6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate](/img/structure/B13021474.png)
![N-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B13021488.png)
![Tert-butyl 7-cyano-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13021489.png)
